molecular formula C15H19NO B2705197 N-[(2,2-Dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide CAS No. 2361656-47-3

N-[(2,2-Dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide

Cat. No.: B2705197
CAS No.: 2361656-47-3
M. Wt: 229.323
InChI Key: XPEYHSQRVVAUMJ-UHFFFAOYSA-N
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Description

N-[(2,2-Dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide is an organic compound characterized by a cyclopropyl ring substituted with a phenyl group and a dimethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,2-Dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide typically involves the reaction of 2,2-dimethyl-1-phenylcyclopropylmethanol with prop-2-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2,2-Dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

N-[(2,2-Dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2,2-Dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Diacetone acrylamide: Similar in structure but with different functional groups.

    N-[(2,2-Dimethyl-1-phenylcyclopropyl)methyl]-N’-(2-methylphenyl)malonamide: Another compound with a cyclopropyl ring and phenyl group.

Uniqueness

N-[(2,2-Dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide is unique due to its specific combination of a cyclopropyl ring, phenyl group, and amide functionality. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-4-13(17)16-11-15(10-14(15,2)3)12-8-6-5-7-9-12/h4-9H,1,10-11H2,2-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEYHSQRVVAUMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(CNC(=O)C=C)C2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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